molecular formula C37H42FN7O10 B8193103 Caspase-1 inhibitor tfa salt

Caspase-1 inhibitor tfa salt

Cat. No.: B8193103
M. Wt: 763.8 g/mol
InChI Key: NLZNSSWGRVBWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caspase-1 inhibitor trifluoroacetate salt is a synthetic compound designed to inhibit the activity of caspase-1, a cysteine protease enzyme involved in the inflammatory response and apoptosis. Caspase-1 plays a crucial role in the maturation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. Dysregulation of caspase-1 activity has been linked to various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caspase-1 inhibitor trifluoroacetate salt typically involves the following steps:

    Peptide Synthesis: The core structure of the inhibitor is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Coupling Reactions: The peptide is then coupled with a fluoromethyl ketone (FMK) group, which is essential for its inhibitory activity. This coupling reaction is usually carried out using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Trifluoroacetate Salt Formation: The final step involves the conversion of the peptide-FMK conjugate into its trifluoroacetate salt form.

Industrial Production Methods

Industrial production of caspase-1 inhibitor trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and lyophilization is used to obtain the final product in a stable, solid form .

Chemical Reactions Analysis

Types of Reactions

Caspase-1 inhibitor trifluoroacetate salt primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Caspase-1 inhibitor trifluoroacetate salt has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and protein-protein interactions.

    Biology: Employed in cell culture experiments to investigate the role of caspase-1 in apoptosis and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with excessive inflammation, such as rheumatoid arthritis and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Mechanism of Action

Caspase-1 inhibitor trifluoroacetate salt exerts its effects by binding to the active site of caspase-1. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the active site, thereby inhibiting the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, reducing inflammation and apoptosis. The molecular targets include the active site cysteine residue, and the pathways involved are those related to the inflammatory response and programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caspase-1 inhibitor trifluoroacetate salt is unique in its specificity for caspase-1. Unlike pan-caspase inhibitors, it selectively inhibits caspase-1 without affecting other caspases, reducing the risk of off-target effects. This specificity makes it a valuable tool for studying the role of caspase-1 in various biological processes and diseases .

Properties

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZNSSWGRVBWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42FN7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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